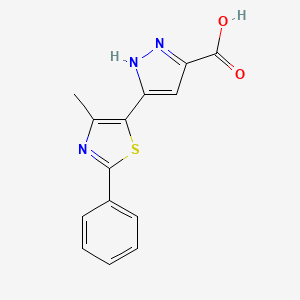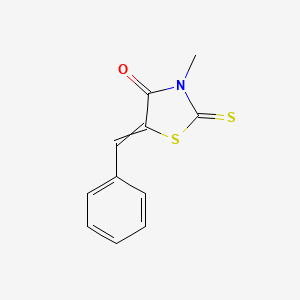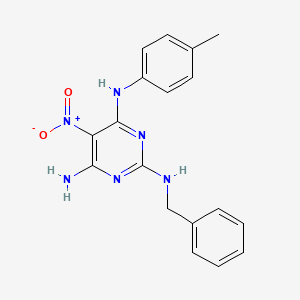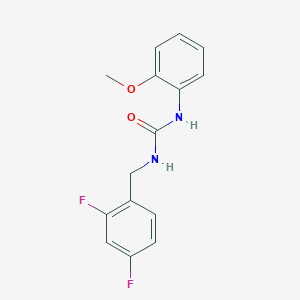![molecular formula C19H21NO4 B12496616 2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12496616.png)
2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a benzene ring conjugated to a propanoic acid moiety, with additional functional groups that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted phenol reacts with a suitable leaving group.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate compound, forming a urea derivative.
Final Assembly: The final step involves the coupling of the benzyl and ethoxyphenyl groups with the propanoic acid backbone through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid can be compared with other phenylpropanoic acids and related compounds:
Similar Compounds: 2-benzyl-3-iodopropanoic Acid, 3-formylphenylboronic Acid.
属性
分子式 |
C19H21NO4 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
2-benzyl-4-(4-ethoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C19H21NO4/c1-2-24-17-10-8-16(9-11-17)20-18(21)13-15(19(22)23)12-14-6-4-3-5-7-14/h3-11,15H,2,12-13H2,1H3,(H,20,21)(H,22,23) |
InChI 键 |
ODTGEQICFDQNPZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(CC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12496541.png)

![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B12496568.png)

![Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496577.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)
![Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)


![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)


![3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B12496627.png)
